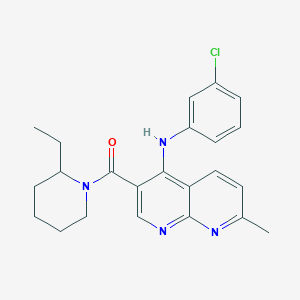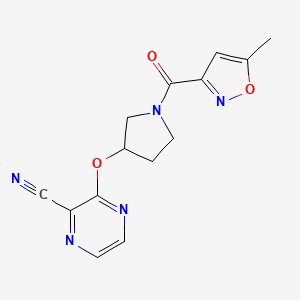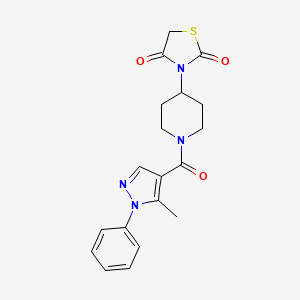
3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group and a phenyl group at the 5th and 1st positions respectively . The pyrazole ring is also attached to a piperidine ring through a carbonyl group . The piperidine ring is further attached to a thiazolidine-dione group .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the literature, but it might involve the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a suitable piperidine derivative, followed by cyclization to form the thiazolidine-dione ring.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a planar, aromatic ring, while the piperidine and thiazolidine-dione rings are saturated and would have a puckered conformation .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of multiple hydrogen bond donors and acceptors in the molecule suggests that it would have good solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- The metabolism and disposition of pharmacologically active compounds are crucial for drug development. For instance, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlights the importance of understanding how drugs are metabolized and eliminated from the body. This knowledge is essential for designing compounds with optimal efficacy and safety profiles (Renzulli et al., 2011).
Neuroprotective Effects
- Research has shown that certain compounds, like caffeine and A2A adenosine receptor antagonists, can offer neuroprotection in models of Parkinson's disease. This suggests that compounds targeting specific neural pathways can mitigate neurodegenerative processes, opening avenues for therapeutic interventions (Chen et al., 2001).
Carcinogenic Potential and Dietary Impact
- The presence of carcinogenic heterocyclic amines in cooked meats and their metabolism by humans highlight the dietary impact on cancer risk. Studies focusing on the identification and quantification of these amines in human tissues provide insights into the mechanisms of carcinogenesis and the role of diet in modulating cancer risk (Le Marchand et al., 2016).
Toxicology and Environmental Health
- Understanding the environmental exposure to pesticides and their potential neurotoxic effects, especially in children, is crucial for public health. Studies assessing the levels of organophosphorus and pyrethroid compounds in populations exposed to these chemicals can guide regulations and safety standards to protect vulnerable groups (Babina et al., 2012).
Biomarker Development
- The development of biomarkers for exposure to specific carcinogens, such as heterocyclic amines from cooked meats, is essential for epidemiological studies linking diet to cancer risk. Hair levels of PhIP, for example, have been validated as biomarkers of dietary exposure, providing a tool for investigating the relationship between diet and disease incidence (Turteltaub et al., 1999).
Eigenschaften
IUPAC Name |
3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-16(11-20-23(13)15-5-3-2-4-6-15)18(25)21-9-7-14(8-10-21)22-17(24)12-27-19(22)26/h2-6,11,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVXHTUHPPWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

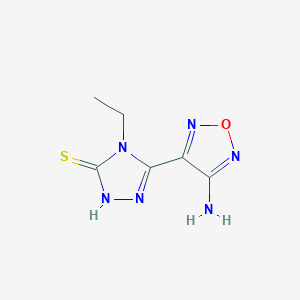
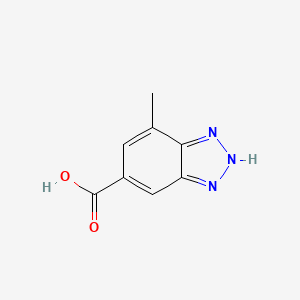
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
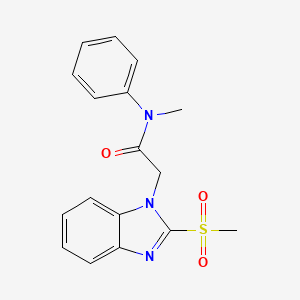
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)

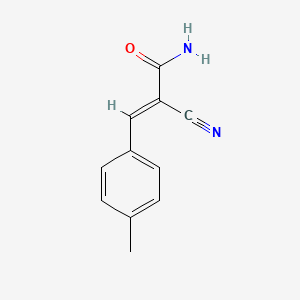
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
